PF-04217903

Overview

Description

PF-04217903 is a highly selective, ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase, developed for targeted cancer therapy. It exhibits potent inhibition of c-Met phosphorylation (IC50 = 4.8 nM) and demonstrates >1,000-fold selectivity over 150 other kinases, making it one of the most selective c-Met inhibitors reported to date . Preclinical studies highlight its efficacy in suppressing c-Met-driven processes, including tumor cell proliferation, migration, invasion, and angiogenesis . This compound is also sensitive to oncogenic c-Met mutations (e.g., H1094R, R988C, T1010I) but lacks activity against the Y1230C mutation . Clinical trials (NCT00706355) established a safe starting dose of 50 mg twice daily, with Phase I data showing manageable toxicity and promising antitumor activity in MET-amplified or mutated cancers .

Preparation Methods

The synthesis of PF-04217903 involves multiple steps. One common synthetic route includes the cyclization of quinoline derivatives with hydrazine hydrate in the presence of dimethylacetamide and ethanol . The reaction conditions typically involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

PF-04217903 has several scientific research applications:

Chemistry: It is used as a building block for synthesizing other complex molecules.

Biology: The compound is studied for its interactions with various biological targets, including protein kinases.

Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of PF-04217903 involves the inhibition of specific protein kinases, particularly the c-MET protein kinase . This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling.

Comparison with Similar Compounds

PF-04217903 vs. PD0325901 (MAP2K Inhibitor)

This compound vs. KRC-00715 (c-Met Inhibitor)

KRC-00715, a pyridoxazine-based c-Met inhibitor, was designed to circumvent patent conflicts with this compound. Both compounds share high c-Met selectivity, but structural differences alter binding interactions:

- Binding Mode : Molecular modeling reveals KRC-00715 occupies the same kinase cavity as this compound but with distinct hinge-region interactions due to pyridoxazine substitution .

- Efficacy: Both compounds inhibit c-Met phosphorylation at nanomolar concentrations, though in vivo efficacy data for KRC-00715 remain preclinical .

This compound vs. Tivantinib (c-Met/GSK3 Inhibitor)

Tivantinib, a dual c-Met/GSK3 inhibitor, contrasts with this compound in mechanism and spectrum:

- Target Specificity : this compound is c-Met-specific, whereas (−)-tivantinib inhibits GSK3α/β, contributing to its efficacy in AML cell lines (HL60, U937) .

This compound vs. Sunitinib (VEGFR Inhibitor)

Combination studies reveal synergistic effects:

This compound vs. SGX523/JNJ-38877605 (c-Met Inhibitors)

SGX523 and JNJ-38877605, earlier c-Met inhibitors, faced clinical setbacks due to toxicity or poor pharmacokinetics. This compound derivatives (3-N/O-alkylated analogues) were developed to improve metabolic stability and safety . Key advantages of this compound:

- Metabolic Stability : Reduced aldehyde oxidase (AO) metabolism compared to predecessors .

- Safety Profile: No dose-limiting toxicity at 120 mg in healthy volunteers, unlike SGX523 (renal toxicity) .

Resistance Mechanisms and Combination Strategies

- Resistance :

- Combination Therapies: VEGF Antibody: Reduces metastasis promotion in HCC models . RON shRNA: Enhances apoptosis in HT29 tumors (77% vs. 38% monotherapy) .

Pharmacokinetic and Metabolic Considerations

Biological Activity

PF-04217903 is a novel, selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, which plays a critical role in various human cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and potential resistance mechanisms.

This compound exhibits high selectivity for c-Met, with over 1,000-fold selectivity compared to more than 150 other kinases. This selectivity allows it to effectively inhibit c-Met phosphorylation, which is crucial for tumor cell proliferation and survival. The compound's mechanism involves blocking the activation of downstream signaling pathways associated with c-Met, including the MAPK and PI3K-AKT pathways, which are integral to tumor growth and metastasis .

In Vitro Studies

This compound has shown potent anti-tumor effects in various human tumor cell lines that exhibit MET gene amplification or an HGF/c-Met autocrine loop. For instance:

- Cell Lines Tested : GTL-16 (gastric carcinoma), H1993 (non-small cell lung cancer), U87MG (glioblastoma), and HT29 (colon carcinoma).

- IC50 Values : The compound demonstrated IC50 values ranging from 6.9 nmol/L to 9.5 nmol/L across different cell lines, indicating strong inhibition of c-Met activity .

In Vivo Studies

In animal models, this compound was administered via oral gavage or continuous infusion using mini-pumps. Key findings include:

- Tumor Growth Inhibition : In human xenograft models expressing high levels of c-Met, this compound resulted in a 38% to 46% reduction in tumor growth at well-tolerated doses.

- Combination Therapy : When combined with RON shRNA knockdown in HT29 models, the antitumor efficacy increased significantly to 77% .

Anti-Angiogenic Properties

This compound also exhibits antiangiogenic properties. It has been shown to reduce vascularization within tumors without significantly affecting overall tumor size or inducing intratumoral hypoxia . This effect is particularly relevant as angiogenesis is a critical factor in tumor progression.

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed in certain cases. For example:

- Acquired Resistance : Prolonged exposure to this compound in MET-amplified gastric cancer cell lines led to the emergence of resistant clones characterized by chromosomal rearrangements resulting in the overexpression of a constitutively active SND1-BRAF fusion protein. This adaptation activates downstream MAPK pathways, circumventing the inhibitory effects of this compound .

Case Studies

- Patient Response : A notable case involved a patient with MET-mutated papillary renal cell carcinoma who exhibited a positive response to this compound for 26 months before developing resistance .

- Combination Treatments : Studies have indicated that combining this compound with other agents such as anti-VEGF antibodies can prevent increases in c-Met activity induced by these agents, suggesting a potential strategy for overcoming resistance .

Summary of Key Findings

| Parameter | Value/Effect |

|---|---|

| Selectivity for c-Met | >1000-fold over other kinases |

| IC50 Values | 6.9 - 9.5 nmol/L |

| Tumor Growth Inhibition | 38% - 46% in xenograft models |

| Enhanced Efficacy with RON shRNA | Up to 77% inhibition |

| Resistance Mechanism | SND1-BRAF fusion protein overexpression |

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine PF-04217903’s selectivity for c-Met over other kinases?

this compound’s selectivity is validated using kinase inhibition profiling assays across a panel of 208 kinases. Researchers employ competitive ATP-binding assays to measure IC50 values, comparing this compound’s activity against c-Met (IC50: 4.8 nM) to off-target kinases. For example, it shows >1,000-fold selectivity for c-Met over kinases like EGFR or VEGFR . Mutant c-Met isoforms (e.g., H1094R, R988C) are tested using recombinant kinase domains in vitro to assess differential inhibition .

Q. How do researchers validate this compound’s efficacy in preclinical tumor models?

In vivo studies use xenograft models (e.g., GTL-16 gastric carcinoma, U87MG glioblastoma) with oral administration of this compound (1–50 mg/kg daily). Tumor growth inhibition is quantified via caliper measurements, and pharmacodynamic effects (e.g., c-Met phosphorylation, caspase-3 cleavage) are assessed using immunohistochemistry or Western blotting . Dose-dependent reductions in tumor volume and downstream signaling markers (e.g., p-AKT, p-ERK) confirm target engagement .

Q. What key signaling pathways are modulated by this compound in c-Met-driven cancers?

this compound inhibits c-Met-mediated activation of PI3K/AKT, MAPK/ERK, and STAT5 pathways. For example, 2 μM this compound downregulates phospho-4E-BP1 and Gab-1 in GTL-16 cells, leading to apoptosis. Researchers use phospho-specific antibodies and pathway inhibitors (e.g., LY294002 for PI3K) to isolate c-Met-specific effects .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s mutation-specific efficacy?

Contradictions arise in this compound’s inability to inhibit c-Met-Y1230C (IC50 >10 μM) versus efficacy against other mutants (e.g., H1094R: IC50 3.1 nM). To resolve this, use site-directed mutagenesis to express mutant c-Met isoforms in isogenic cell lines, followed by proliferation assays and phosphorylation analysis. Combine structural modeling (e.g., ATP-binding pocket conformation) to explain differential sensitivity .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound combination therapies?

For combination studies (e.g., with sunitinib or cetuximab), apply the Chou-Talalay method to calculate combination indices (CI) and distinguish additive vs. synergistic effects. Use nonlinear regression models (e.g., GraphPad Prism) to compare tumor growth curves in vivo, with Bonferroni correction for multiple comparisons . Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical to optimize dosing schedules .

Q. How can researchers reconcile discrepancies in this compound’s effects on tumor-associated neutrophils (TANs) versus cancer cells?

In B16F10 melanoma models, this compound reduces TAN-mediated tumor growth by 54% but has no direct effect on cancer cell proliferation. To clarify this, employ flow cytometry (CD11b+/Ly6G+ markers for TANs) and conditional knockout models (e.g., c-Met deletion in stromal vs. tumor cells). Validate findings using cytokine arrays to measure IL-8/VEGFA levels, which link c-Met inhibition to microenvironment modulation .

Q. What experimental controls are essential when studying this compound’s off-target effects in complex biological systems?

Include (1) negative controls (vehicle-treated cohorts), (2) positive controls (e.g., staurosporine for pan-kinase inhibition), and (3) genetic controls (c-Met siRNA/shRNA). Use mass spectrometry to verify compound stability and metabolite profiling (e.g., liver microsomes) to rule out off-target toxicity .

Q. Methodological Resources

- Data Analysis Tools : Use tools like Clustergrammer for kinase profiling heatmaps or SynergyFinder for combination therapy analysis .

- In Vivo Models : Prioritize patient-derived xenografts (PDXs) with c-Met amplification or mutations to mimic clinical heterogeneity .

- Structural Biology : Co-crystallize this compound with c-Met to resolve binding modes and mutation-specific resistance mechanisms .

Properties

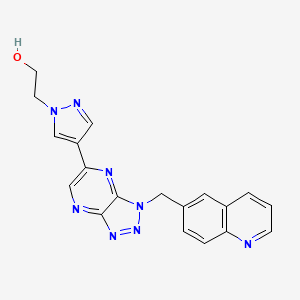

IUPAC Name |

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMUGYOXRHVNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026097 | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956905-27-4 | |

| Record name | PF-04217903 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04217903 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04217903 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.